![molecular formula C19H21N3O B14584426 3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one CAS No. 61554-59-4](/img/structure/B14584426.png)
3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Starting materials: Intermediate from Step 2 and o-tolyl halide.
- Reaction: Nucleophilic substitution reaction.
- Conditions: Use of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the propylamino and o-tolyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
-
Step 1: Synthesis of Quinazoline Core
- Starting materials: Anthranilic acid and formamide.
- Reaction: Cyclization reaction to form the quinazoline core.
- Conditions: Heating under reflux with a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Low temperatures and inert atmosphere.
- Products: Reduced derivatives with altered chemical properties.
-
Substitution
- Reagents: Halides or other nucleophiles.
- Conditions: Polar aprotic solvents and bases.
- Products: Substituted quinazoline derivatives with diverse functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Sodium hydride, potassium carbonate.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Ethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
Comparison
Compared to its analogs, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one exhibits unique properties due to the presence of the propylamino group. This group influences the compound’s solubility, reactivity, and biological activity. For instance, the propylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a pharmacological agent. Additionally, the o-tolyl group contributes to the compound’s stability and specificity in binding to molecular targets.
Conclusion
2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Propriétés
Numéro CAS |
61554-59-4 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-(propylaminomethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H21N3O/c1-3-12-20-13-18-21-16-10-6-5-9-15(16)19(23)22(18)17-11-7-4-8-14(17)2/h4-11,20H,3,12-13H2,1-2H3 |
Clé InChI |
YGSFWTLUNXJGKU-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


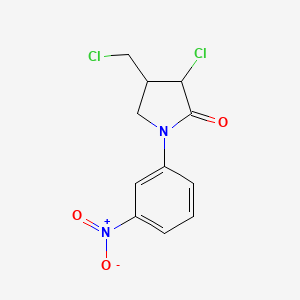
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
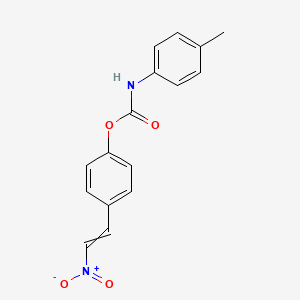

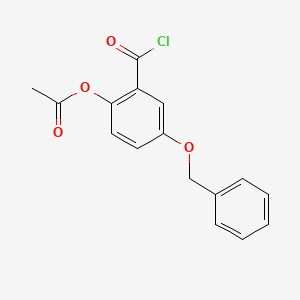
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
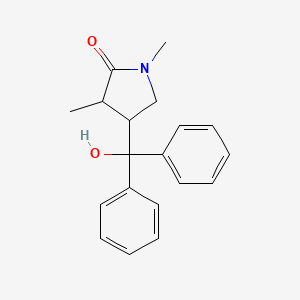
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

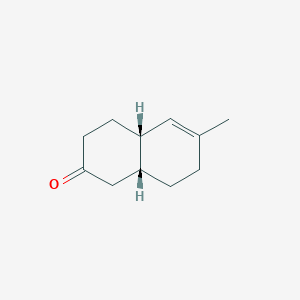
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
